molecular formula C8H6ClNO2S2 B1273534 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride CAS No. 21431-13-0

2-Methyl-1,3-benzothiazole-6-sulfonyl chloride

Cat. No. B1273534
CAS RN: 21431-13-0
M. Wt: 247.7 g/mol
InChI Key: PMMBRDLKYRRHMI-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzothiazole-6-sulfonyl chloride is a chemical compound that is derived from benzothiazole. It is a variant of benzothiazole where a sulfonyl chloride group is attached to the sixth position of the benzothiazole ring. This compound is of interest due to its potential applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .

Synthesis Analysis

The synthesis of benzothiazole-2-sulfonyl chloride, which is closely related to 2-methyl-1,3-benzothiazole-6-sulfonyl chloride, has been achieved using 2-mercaptobenzothiazole and sodium hypochlorite as raw materials. The optimal conditions for this synthesis involve a specific molar ratio of 2-mercaptobenzothiazole to sodium hypochlorite, a reaction temperature of -10°C, and a reaction time of 6 hours, resulting in a high yield of 85.8% .

Molecular Structure Analysis

The molecular structure of a related compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, has been determined through X-ray crystallography. This structure features significant molecular forces such as S=O close contact and NH=N hydrogen bonds, which are indicative of the strong interactions that can occur within benzothiazole derivatives. These interactions are crucial for understanding the reactivity and stability of such compounds .

Chemical Reactions Analysis

Benzothiazole derivatives, including 2-methyl-1,3-benzothiazole-6-sulfonyl chloride, can undergo various chemical reactions. For instance, treatment of 1,3-benzothiazol-2(3H)-one with chlorosulfonic acid yields 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides, which can further react with water, alcohols, and amines to produce sulfonic acids, esters, and amides . These reactions demonstrate the versatility and reactivity of the benzothiazole sulfonate moiety.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-methyl-1,3-benzothiazole-6-sulfonyl chloride are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the related compound 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole has been characterized by its crystallographic parameters, indicating a dense and stable crystalline form. The presence of sulfonyl and amino groups suggests that the compound is likely to exhibit strong intermolecular interactions, such as hydrogen bonding, which can affect its solubility and reactivity . These properties are essential for understanding the behavior of 2-methyl-1,3-benzothiazole-6-sulfonyl chloride in various environments and reactions.

Scientific Research Applications

  • Synthesis and Transformations : 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride is utilized in synthesizing various organic compounds. For instance, Dushamov et al. (2020) demonstrated that treating 1,3-benzothiazol-2(3H)-one and its derivatives with chlorosulfonic acid results in the corresponding sulfonyl chlorides, which can then react with water, alcohols, and amines to produce sulfonic acids, esters, and amides (Dushamov, Takhirov, Kuryazov, & Mukhamedov, 2020).

  • Peptide Synthesis : In the synthesis of peptides, such as the cyclosporin tetrapeptide subunit, N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides, including variants of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride, have been used efficiently. Vedejs and Kongkittingam (2000) described using these chlorides in a hindered N-methylated tetrapeptide synthesis, demonstrating their utility in complex organic synthesis processes (Vedejs & Kongkittingam, 2000).

  • Benzothiazole Synthesis : Fang Wu-hon (2015) discussed the preparation of Benzothiazole-2-sulfonyl chloride using 2-mercaptobenzothiazole and sodium hypochlorite, suggesting the importance of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride in the synthesis of related benzothiazole derivatives (Fang Wu-hon, 2015).

  • Organic Reactions : Its role in various organic reactions is also noteworthy. For example, Cremlyn et al. (1992) studied the chlorosulfonation of different compounds, including 2-Methylbenzothiazole, leading to sulfonyl chlorides used in further chemical transformations (Cremlyn, Bassin, Farouk, Potterton, & Mattu, 1992).

  • Ionic Liquid Catalysis : Nara, Harjani, and Salunkhe (2001) reported using 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids in Friedel-Crafts sulfonylation reactions, where compounds like 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride could be employed as reagents (Nara, Harjani, & Salunkhe, 2001).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes serious eye damage and severe skin burns . Contact with water liberates toxic gas . Safety measures should include avoiding inhalation, contact with skin or eyes, and it should not be released into the environment .

properties

IUPAC Name

2-methyl-1,3-benzothiazole-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S2/c1-5-10-7-3-2-6(14(9,11)12)4-8(7)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMBRDLKYRRHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393879
Record name 2-methyl-1,3-benzothiazole-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3-benzothiazole-6-sulfonyl chloride

CAS RN

21431-13-0
Record name 2-methyl-1,3-benzothiazole-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Boubia, O Poupardin, M Barth, J Binet… - Journal of medicinal …, 2018 - ACS Publications
Here, we describe the identification and synthesis of novel indole sulfonamide derivatives that activate the three peroxisome proliferator activated receptor (PPAR) isoforms. Starting …
Number of citations: 95 pubs.acs.org

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